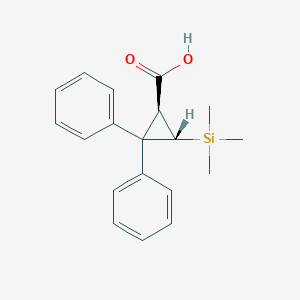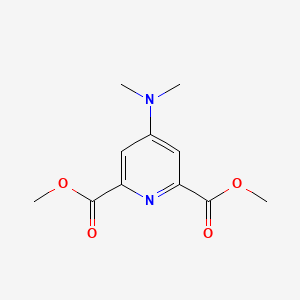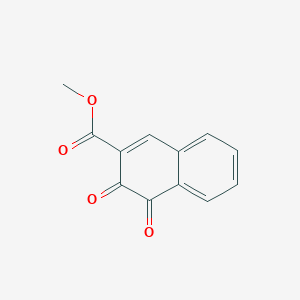
Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate is an organic compound belonging to the class of naphthoquinones These compounds are characterized by a benzene ring fused to a quinone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate typically involves the reaction of 1,4-naphthoquinone with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Various oxidized naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ester derivatives with different functional groups.
科学的研究の応用
Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate involves its interaction with various molecular targets. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities, where the compound can disrupt cellular processes by inducing oxidative damage.
類似化合物との比較
1,4-Naphthoquinone: Shares the quinone moiety but lacks the ester group.
Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate: A closely related compound with similar chemical properties.
Uniqueness: Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to other naphthoquinones. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
89509-95-5 |
|---|---|
分子式 |
C12H8O4 |
分子量 |
216.19 g/mol |
IUPAC名 |
methyl 3,4-dioxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8O4/c1-16-12(15)9-6-7-4-2-3-5-8(7)10(13)11(9)14/h2-6H,1H3 |
InChIキー |
SHCIHWKSJVAFEX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


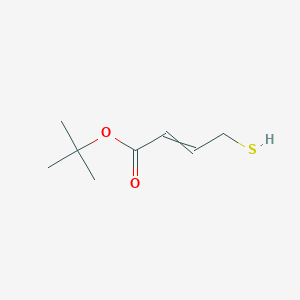
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)

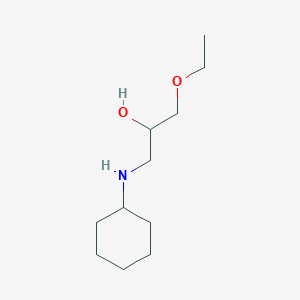
![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
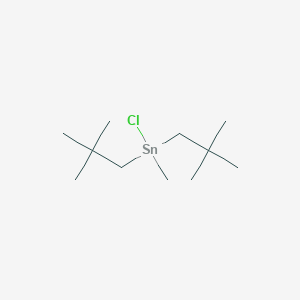
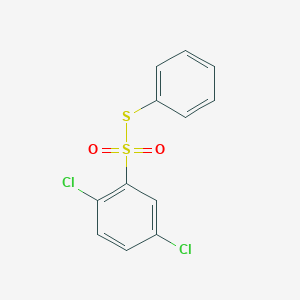
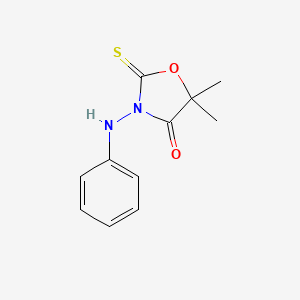
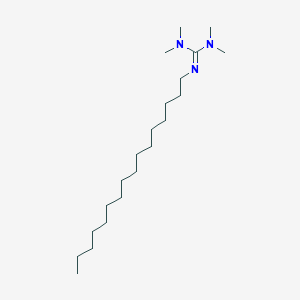
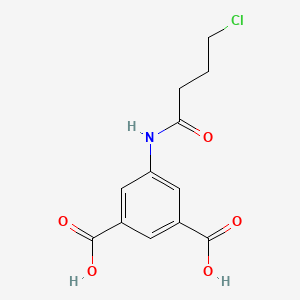
![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
